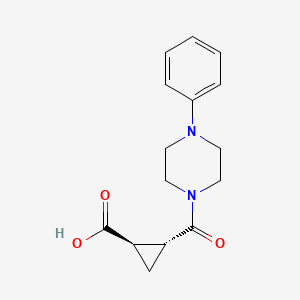

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20)/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPXKPIVLJFPD-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Phenylpiperazine Moiety: This step involves the acylation of phenylpiperazine with a suitable acyl chloride or anhydride, followed by coupling with the cyclopropane carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The cyclopropane ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Heterocycle-Substituted Cyclopropane Carboxylic Acids

Pyrazole Analogs

- Example : 1-((1H-Pyrazol-1-yl)methyl)-2-phenylcyclopropane-1-carboxylic acid (, Compound 48)

- Structural Difference : Replaces the 4-phenylpiperazine-carbonyl group with a pyrazole-methyl substituent.

- Synthesis : Achieved via flash column chromatography (89% yield), highlighting efficient purification compared to piperazine derivatives .

- Significance : Pyrazole’s lower basicity compared to piperazine may reduce off-target interactions but alter pharmacokinetics.

Piperazine Derivatives with Varied Substituents

- Example: (1R,2R)-N-(1-cyanocyclopropyl)-2-(4-phenylpiperazine-1-carbonyl)cyclohexanecarboxamide (, Compound 10) Structural Difference: Cyclohexane replaces cyclopropane, introducing conformational flexibility. Synthesis: Uses HATU/DIPEA coupling (77% yield), contrasting with cyclopropane analogs that often require stereoselective cyclization . Significance: Cyclohexane’s flexibility may improve solubility but reduce target affinity due to reduced ring strain.

Cyclopropane Carboxylic Acids with Alternative Functional Groups

Halogen-Substituted Derivatives

- Example: rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid () Structural Difference: Halogens (Br, Cl) on the phenyl ring instead of the piperazine-carbonyl group.

Hydroxymethyl and Trifluoromethyl Derivatives

Piperazine-Linked Compounds with Non-Cyclopropane Cores

- Example: 1-(4-(Cyclopropylcarbonyl)piperazine-1-yl)-5-(5-(3-hydroxyphenyl)thiophene-2-yl)pentan-1-one (, Compound 32b) Structural Difference: Incorporates a thiophene-pentanone chain instead of the cyclopropane-carboxylic acid. Synthesis: Uses EDC•HCl/HOBt coupling, a common method for amide bond formation, with purification via column chromatography . Significance: The extended hydrophobic chain may enhance interaction with lipid-rich targets but increase metabolic instability.

Biological Activity

(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid, identified by CAS number 1820571-36-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclopropane core linked to a phenylpiperazine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3, with a molecular weight of 274.31 g/mol. The compound's structure includes a cyclopropane ring and a piperazine derivative, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1820571-36-5 |

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.31 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Pharmacological Profile

The compound has been investigated for its activity as a potential antagonist at various receptors, particularly within the central nervous system (CNS). Its structural similarity to known pharmacological agents suggests that it may interact with neurotransmitter systems.

- Receptor Interactions : Studies indicate that compounds with piperazine structures often exhibit affinity for serotonin receptors (5-HT), dopamine receptors (D2), and adrenergic receptors. The specific interactions of this compound with these receptors remain to be fully elucidated but are essential for understanding its pharmacodynamics.

- Antagonistic Activity : Preliminary findings suggest that this compound may act as an antagonist at the NK(1) receptor, a target implicated in pain and anxiety disorders. The pharmacological characterization of related compounds has shown that modifications in the piperazine ring can significantly alter receptor selectivity and potency .

- Therapeutic Potential : Given its structural features, this compound may have applications in treating conditions such as depression, anxiety, and other CNS disorders. The ability to modulate neurotransmitter systems positions it as a candidate for further investigation in drug development.

Study on NK(1) Receptor Antagonists

A study highlighted the discovery of novel NK(1) receptor antagonists derived from piperazine analogs. These compounds showed promising in vitro potency and selectivity . Although specific data on this compound was not detailed in this study, it emphasizes the relevance of similar structures in developing effective therapeutics.

Structure-Activity Relationship (SAR)

Research into SAR has demonstrated that modifications on the piperazine ring can influence the biological activity of related compounds significantly. For instance, the introduction of various substituents on the phenyl group has been shown to enhance receptor affinity and selectivity . Understanding these relationships will be critical for optimizing the pharmacological profile of this compound.

Q & A

Q. What synthetic strategies are employed for the preparation of (1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves multi-step routes:

- Cyclopropanation : Formation of the cyclopropane ring via carbene or carbenoid intermediates reacting with alkenes, as seen in analogous cyclopropane derivatives .

- Piperazine Coupling : The 4-phenylpiperazine moiety is introduced via amide bond formation, often using coupling reagents like EDC/HOBt .

- Carboxylic Acid Activation : The final step may involve protecting group strategies (e.g., tert-butyl esters) to preserve stereochemistry during synthesis .

Q. What spectroscopic and crystallographic methods confirm the stereochemistry and purity of this compound?

Key techniques include:

- X-ray Crystallography : Resolves absolute configuration and bond angles within the cyclopropane ring .

- NMR Spectroscopy : H and C NMR provide stereochemical details, such as coupling constants ( vs. ) in the cyclopropane system .

- Chiral HPLC : Ensures enantiomeric purity (>96% in some cases) by separating diastereomers .

| Analytical Data | Example Values |

|---|---|

| H NMR (DMSO-d6) | δ 1.2–1.5 (cyclopropane protons) |

| X-ray Bond Angle (C-C-C) | ~60° (cyclopropane strain) |

| Enantiomeric Excess (Chiral HPLC) | >96% |

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (1R,2R) configuration is critical for target selectivity. For example:

- Enzyme Inhibition : The trans-configuration optimizes binding to enzymes like O-acetylserine sulfhydrylase, as seen in structurally related cyclopropane carboxylates .

- Receptor Interactions : Stereochemical mismatches reduce affinity by >50% in serotonin-norepinephrine reuptake assays, based on SAR studies of analogous compounds .

- Metabolic Stability : The rigid cyclopropane ring enhances resistance to oxidative metabolism compared to flexible analogs .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .

- Purity Issues : Trace impurities (e.g., diastereomers) may skew results; validate purity via LC-MS and elemental analysis .

- Solvent Effects : Activity can vary with DMSO concentration; standardize solvent controls .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereoselectivity in cyclopropanation .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .

- Crystallization-Induced Diastereomer Separation : Exploit differential solubility of diastereomeric salts .

| Optimization Method | Enantiomeric Excess Achieved |

|---|---|

| Chiral HPLC Purification | 99% |

| Enzymatic Resolution | 95–98% |

Q. How do substituents on the phenylpiperazine moiety modulate target selectivity?

Substituent effects are evaluated via:

- SAR Studies : Fluorine or nitro groups at the para-position enhance binding to dopamine receptors (e.g., = 12 nM vs. 45 nM for unsubstituted analogs) .

- Molecular Docking : Computational models predict steric clashes with bulkier groups (e.g., -CF3), reducing affinity by 30–50% .

| Substituent | Target Affinity (, nM) | Selectivity Ratio (D2/5-HT2A) |

|---|---|---|

| -H | 45 | 1:1 |

| -F | 12 | 5:1 |

| -NO2 | 8 | 10:1 |

Methodological Considerations

Q. What in vitro assays are recommended for profiling this compound’s pharmacokinetic properties?

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transepithelial resistance .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Molecular Dynamics Simulations : Predict conformational flexibility of the cyclopropane ring under physiological conditions .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon introducing substituents (e.g., -OCH3 vs. -Cl) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s metabolic stability?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.